Cas no 736158-08-0 (Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl-)
![Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl- structure](https://www.kuujia.com/scimg/cas/736158-08-0x500.png)
736158-08-0 structure
Product name:Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl-
Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl-
- 142677-07-4
- SCHEMBL6888495
- (E)-4-(4-Nitrostyryl)-N,N-diphenylaniline
- 736158-08-0
- 4-(4-Nitrostyryl)-N,N-diphenylaniline
-
- Inchi: InChI=1S/C26H20N2O2/c29-28(30)26-19-15-22(16-20-26)12-11-21-13-17-25(18-14-21)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H/b12-11+
- InChI Key: USFOFOYOBPDBAW-VAWYXSNFSA-N
Computed Properties
- Exact Mass: 392.152477885Da
- Monoisotopic Mass: 392.152477885Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 49.1Ų
Benzenamine, 4-[(1E)-2-(4-nitrophenyl)ethenyl]-N,N-diphenyl- Related Literature
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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